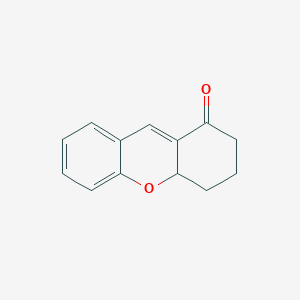
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- is a heterocyclic compound that belongs to the xanthene family. It is characterized by a tricyclic structure consisting of a xanthene core with a ketone functional group at the 1-position. This compound is of significant interest due to its diverse biological and pharmacological activities, making it a valuable target in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be synthesized through various methods. One common approach involves the copper-catalyzed one-pot synthesis from 2-halobenzylbromides and cyclic-1,3-diketones in water. This environmentally friendly method utilizes tandem C-benzylation and intramolecular O-arylation reactions to produce the desired compound in moderate to high yields .
Industrial Production Methods: Industrial production of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper oxide and oxalohydrazide, along with solvents like hexane-2,5-dione, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives, alcohols, and substituted xanthenes .
Scientific Research Applications
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be compared with other similar compounds, such as:
4H-Chromenes: These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
The uniqueness of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- lies in its specific substitution pattern and the presence of the tetrahydro modification, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
544693-22-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,3,4,4a-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C13H12O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-2,4,6,8,13H,3,5,7H2 |
InChI Key |
JWPCLMHRUPLCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=CC3=CC=CC=C3O2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


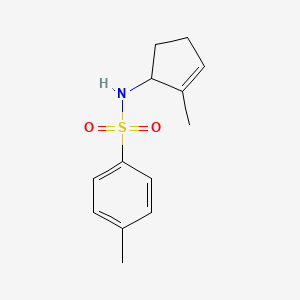
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
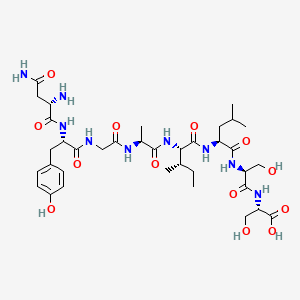
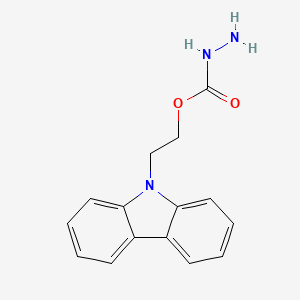
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
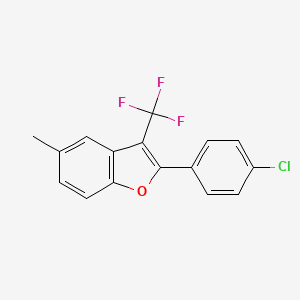
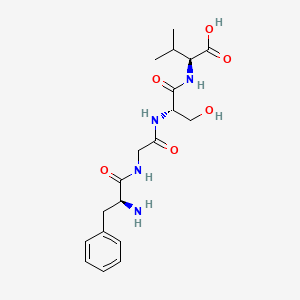
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
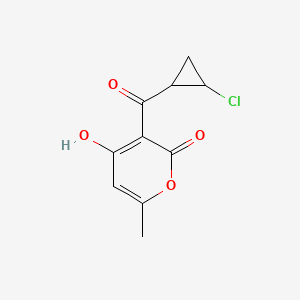
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
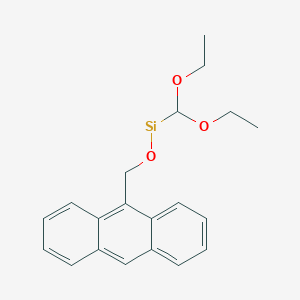
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
